Cas no 2172124-68-2 (7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid)

7-Methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid is a benzoxazole derivative with a methoxy substituent at the 7-position and a propyl group at the 2-position. This compound features a carboxylic acid functional group at the 5-position, enhancing its reactivity and potential for further derivatization. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The methoxy and propyl groups contribute to its lipophilicity, influencing solubility and bioavailability. The benzoxazole core offers stability, while the carboxylic acid moiety allows for versatile chemical modifications, making it useful in medicinal chemistry and material science applications.
7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid structure
2172124-68-2 structure
商品名:7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid
CAS番号:2172124-68-2
MF:C12H13NO4
メガワット:235.235923528671
CID:6454902
PubChem ID:165521561

7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid
    • 2172124-68-2
    • EN300-1275736
    • インチ: 1S/C12H13NO4/c1-3-4-10-13-8-5-7(12(14)15)6-9(16-2)11(8)17-10/h5-6H,3-4H2,1-2H3,(H,14,15)
    • InChIKey: CBRLIENBAFXNKH-UHFFFAOYSA-N
    • ほほえんだ: O1C2C(=CC(C(=O)O)=CC=2N=C1CCC)OC

計算された属性

  • せいみつぶんしりょう: 235.08445790g/mol
  • どういたいしつりょう: 235.08445790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1275736-100mg
7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid
2172124-68-2
100mg
$640.0 2023-10-01
Enamine
EN300-1275736-50mg
7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid
2172124-68-2
50mg
$612.0 2023-10-01
Enamine
EN300-1275736-250mg
7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid
2172124-68-2
250mg
$670.0 2023-10-01
Enamine
EN300-1275736-10000mg
7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid
2172124-68-2
10000mg
$3131.0 2023-10-01
Enamine
EN300-1275736-2500mg
7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid
2172124-68-2
2500mg
$1428.0 2023-10-01
Enamine
EN300-1275736-5000mg
7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid
2172124-68-2
5000mg
$2110.0 2023-10-01
Enamine
EN300-1275736-1000mg
7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid
2172124-68-2
1000mg
$728.0 2023-10-01
Enamine
EN300-1275736-1.0g
7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid
2172124-68-2
1g
$0.0 2023-06-08
Enamine
EN300-1275736-500mg
7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid
2172124-68-2
500mg
$699.0 2023-10-01

7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid 関連文献

7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acidに関する追加情報

Recent Advances in the Study of 7-Methoxy-2-propyl-1,3-benzoxazole-5-carboxylic Acid (CAS: 2172124-68-2)

7-Methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid (CAS: 2172124-68-2) is a benzoxazole derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The growing body of research on this molecule underscores its importance as a scaffold for drug development and its role in elucidating novel biological pathways.

Recent studies have focused on the synthesis and optimization of 7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's stability under physiological conditions, making it a viable candidate for further preclinical testing. These advancements are critical for transitioning the molecule from bench to bedside.

In addition to synthetic improvements, research has explored the mechanistic underpinnings of the compound's biological activity. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that 7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The compound's selectivity for COX-2 over COX-1 suggests a favorable safety profile, reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Another area of interest is the compound's potential as an antimicrobial agent. A 2024 study in Antimicrobial Agents and Chemotherapy reported that 7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from existing antibiotics. This finding opens new avenues for addressing antibiotic resistance, a pressing global health challenge.

Looking ahead, ongoing research aims to further elucidate the compound's therapeutic potential and optimize its pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives with enhanced efficacy and reduced toxicity. As the scientific community continues to unravel the multifaceted roles of 7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid, it is poised to make significant contributions to the field of medicinal chemistry and drug discovery.

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